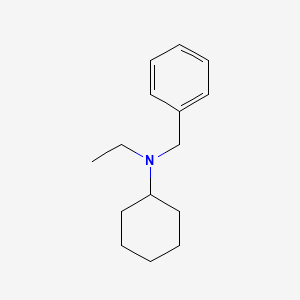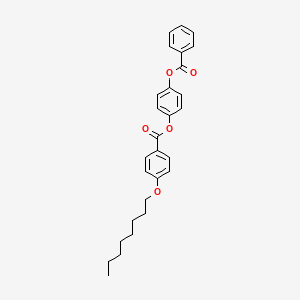![molecular formula C9H14N10O10 B14277076 1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane CAS No. 177191-14-9](/img/structure/B14277076.png)
1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane is a complex organic compound characterized by the presence of multiple azido and nitro functional groups.
Vorbereitungsmethoden
The synthesis of 1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to azidation and nitration reactions. Common reagents used in these reactions include sodium azide and nitric acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .
Analyse Chemischer Reaktionen
1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The azido groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include reducing agents like tin hydrides and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of high-energy materials and explosives.
Biology: The compound’s azido groups make it useful in bioconjugation reactions for labeling biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is used in the development of advanced materials with unique properties
Wirkmechanismus
The mechanism of action of 1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane involves the interaction of its azido and nitro groups with various molecular targets. The azido groups can undergo click chemistry reactions, forming stable triazole linkages. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and stability. These interactions are crucial for its applications in materials science and bioconjugation .
Vergleich Mit ähnlichen Verbindungen
1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane can be compared with other azido and nitro compounds, such as:
1-Azido-4-methoxybenzene: This compound has a simpler structure with fewer functional groups, making it less reactive.
2-Azido-1,3-dimethylimidazolinium hexafluorophosphate: This compound is used in click chemistry but lacks the high energy content of this compound.
The uniqueness of this compound lies in its combination of multiple azido and nitro groups, which confer high energy and reactivity, making it suitable for specialized applications .
Eigenschaften
CAS-Nummer |
177191-14-9 |
|---|---|
Molekularformel |
C9H14N10O10 |
Molekulargewicht |
422.27 g/mol |
IUPAC-Name |
1-azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane |
InChI |
InChI=1S/C9H14N10O10/c10-14-12-5-8(16(20)21,17(22)23)1-3-28-7-29-4-2-9(18(24)25,19(26)27)6-13-15-11/h1-7H2 |
InChI-Schlüssel |
XPPFPYSSZPVCBW-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCOCCC(CN=[N+]=[N-])([N+](=O)[O-])[N+](=O)[O-])C(CN=[N+]=[N-])([N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Octanal, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14277005.png)




![4-[(Acetylsulfanyl)methyl]benzoic acid](/img/structure/B14277037.png)


![1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14277054.png)

![N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline](/img/structure/B14277066.png)

